molecular formula C7H10ClNOS B13273828 (3R)-3-Amino-3-(3-chloro(2-thienyl))propan-1-OL

(3R)-3-Amino-3-(3-chloro(2-thienyl))propan-1-OL

Cat. No.: B13273828
M. Wt: 191.68 g/mol
InChI Key: REJGCSMTAUMZIO-ZCFIWIBFSA-N
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Description

(3R)-3-Amino-3-(3-chloro(2-thienyl))propan-1-OL is a chiral compound featuring an amino group, a hydroxyl group, and a chlorinated thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-Amino-3-(3-chloro(2-thienyl))propan-1-OL typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-chlorothiophene and ®-3-amino-1-propanol.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process may also include steps for recycling solvents and reagents to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-Amino-3-(3-chloro(2-thienyl))propan-1-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the chlorine atom or to convert the amino group to an amine.

    Substitution: The chlorine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as sodium azide or sodium methoxide can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while substitution with sodium azide may produce an azido derivative.

Scientific Research Applications

(3R)-3-Amino-3-(3-chloro(2-thienyl))propan-1-OL has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: Researchers use it to study the effects of chiral compounds on biological systems.

    Industrial Applications: It is employed in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of (3R)-3-Amino-3-(3-chloro(2-thienyl))propan-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    (3S)-3-Amino-3-(3-chloro(2-thienyl))propan-1-OL: The enantiomer of the compound, which may have different biological activities.

    3-Amino-3-(3-chlorophenyl)propan-1-OL: A similar compound with a phenyl ring instead of a thiophene ring.

    3-Amino-3-(3-bromo(2-thienyl))propan-1-OL: A compound with a bromine atom instead of chlorine.

Uniqueness

(3R)-3-Amino-3-(3-chloro(2-thienyl))propan-1-OL is unique due to its specific chiral configuration and the presence of a chlorinated thiophene ring, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C7H10ClNOS

Molecular Weight

191.68 g/mol

IUPAC Name

(3R)-3-amino-3-(3-chlorothiophen-2-yl)propan-1-ol

InChI

InChI=1S/C7H10ClNOS/c8-5-2-4-11-7(5)6(9)1-3-10/h2,4,6,10H,1,3,9H2/t6-/m1/s1

InChI Key

REJGCSMTAUMZIO-ZCFIWIBFSA-N

Isomeric SMILES

C1=CSC(=C1Cl)[C@@H](CCO)N

Canonical SMILES

C1=CSC(=C1Cl)C(CCO)N

Origin of Product

United States

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